molecular formula C6H3ClF2INO B13914716 2-Chloro-5-(difluoromethoxy)-4-iodopyridine

2-Chloro-5-(difluoromethoxy)-4-iodopyridine

Cat. No.: B13914716
M. Wt: 305.45 g/mol
InChI Key: WWYFVFAAWJBWKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(difluoromethoxy)-4-iodopyridine is a heterocyclic organic compound that features a pyridine ring substituted with chlorine, difluoromethoxy, and iodine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(difluoromethoxy)-4-iodopyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the halogenation of pyridine followed by the introduction of difluoromethoxy and iodine groups under controlled conditions. For instance, the reaction of 2-chloropyridine with difluoromethoxy reagents and subsequent iodination can yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature controls to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-(difluoromethoxy)-4-iodopyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine, difluoromethoxy, and iodine groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while oxidation may produce a pyridine oxide.

Scientific Research Applications

2-Chloro-5-(difluoromethoxy)-4-iodopyridine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(difluoromethoxy)-4-iodopyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine, difluoromethoxy, and iodine groups can influence the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to the desired effects in various applications.

Comparison with Similar Compounds

  • 2-Chloro-5-(difluoromethoxy)pyrimidine
  • 2-Chloro-5-(difluoromethoxy)-4-methylpyrimidine

Comparison: Compared to similar compounds, 2-Chloro-5-(difluoromethoxy)-4-iodopyridine is unique due to the presence of the iodine group, which can significantly alter its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific research applications where iodine’s properties are advantageous.

Properties

IUPAC Name

2-chloro-5-(difluoromethoxy)-4-iodopyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF2INO/c7-5-1-3(10)4(2-11-5)12-6(8)9/h1-2,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWYFVFAAWJBWKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)OC(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF2INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.